molecular formula C9H16O6 B13721687 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid

4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid

Katalognummer: B13721687
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: XUARGSTVFSLPEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2-Methoxyethoxy)ethoxy]-4-oxobutanoic acid is an organic compound with a complex structure featuring multiple ether linkages and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid typically involves the reaction of triethylene glycol monomethyl ether with succinic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular membranes, affecting their properties and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(2-Methoxyethoxy)ethoxy]-4-oxobutanoic acid is unique due to its specific combination of ether linkages and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H16O6

Molekulargewicht

220.22 g/mol

IUPAC-Name

4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C9H16O6/c1-13-4-5-14-6-7-15-9(12)3-2-8(10)11/h2-7H2,1H3,(H,10,11)

InChI-Schlüssel

XUARGSTVFSLPEL-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.